

A Comprehensive Guide to the Diverse World of Alginate Lyases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alginate lyase*

Cat. No.: B13391124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Alginate lyases, a class of enzymes that catalyze the degradation of alginate, are gaining significant attention in various scientific and industrial fields, including biofuel production, functional food development, and pharmaceuticals. Their ability to break down the complex polysaccharide alginate into smaller, often bioactive, oligosaccharides makes them invaluable tools. This technical guide provides an in-depth overview of the different types of **alginate lyases**, their classification, structural features, and modes of action.

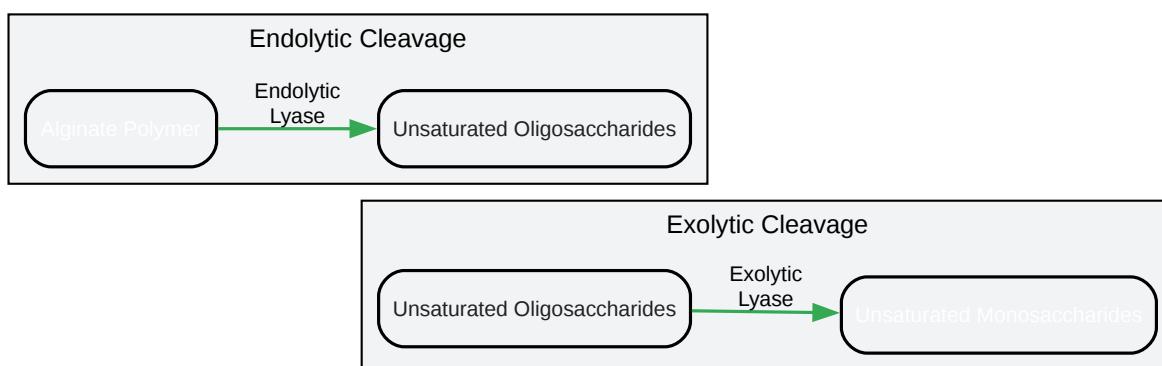
Classification Based on Substrate Specificity

Alginate is a linear copolymer composed of (1-4)-linked β -D-mannuronate (M) and its C5-epimer α -L-guluronate (G) residues, arranged in blocks of consecutive M residues (polyM), G residues (polyG), or alternating M and G residues (polyMG). The primary classification of **alginate lyases** is based on their preferential cleavage of these blocks.

- Poly(β -D-mannuronate) Lyase (PolyM Lyase; EC 4.2.2.3): These enzymes primarily cleave the glycosidic bonds within the polyM blocks of the alginate chain.
- Poly(α -L-guluronate) Lyase (PolyG Lyase; EC 4.2.2.11): These lyases specifically target and cleave the glycosidic linkages within the polyG blocks.
- Bifunctional Lyases: A significant number of **alginate lyases** exhibit activity towards both polyM and polyG blocks, and are thus termed bifunctional. Some may also cleave the bonds

in the alternating polyMG regions.

It is important to note that while an enzyme may be classified as polyM or polyG specific, it often displays some level of activity on the other homopolymeric block.


Classification Based on Mode of Action

The manner in which **alginate lyases** cleave the polysaccharide chain provides another critical layer of classification.

- **Endolytic Alginate Lyases:** These enzymes cleave glycosidic bonds at random internal sites within the alginate polymer. This mode of action leads to a rapid decrease in the viscosity of the alginate solution and the production of a mixture of unsaturated oligosaccharides of varying lengths.
- **Exolytic Alginate Lyases:** In contrast, exolytic lyases act on the ends of the alginate chain or on oligosaccharides, sequentially cleaving off monomers or dimers. This results in the production of well-defined, smaller molecular weight products.

The interplay between endolytic and exolytic **alginate lyases** is crucial for the complete degradation of alginate into monosaccharides.

Experimental Workflow for **Alginate Lyase** Action

[Click to download full resolution via product page](#)

Caption: General workflow of alginate degradation by endolytic and exolytic lyases.

Classification Based on Amino Acid Sequence Similarity (Polysaccharide Lyase Families)

The Carbohydrate-Active enZYmes (CAZy) database classifies polysaccharide lyases into families based on their amino acid sequence similarities. **Alginate lyases** are found distributed across several PL families, indicating their diverse evolutionary origins. The major families containing **alginate lyases** include PL5, PL6, PL7, PL8, PL14, PL15, PL17, PL18, PL31, PL32, PL34, PL36, PL38, PL39, and PL41.

This classification is particularly useful for predicting the potential function and structure of newly discovered enzymes. For instance, most endolytic bacterial **alginate lyases** are found in PL5 and PL7, while exolytic lyases are frequently classified in PL15 and PL17. Bifunctional **alginate lyases** are often found in the PL18 family.

Classification Based on Three-Dimensional Structure

The three-dimensional structure of an enzyme dictates its function. **Alginate lyases** have been categorized into three main structural folds.

- β -Jelly Roll Fold: This is the most common fold observed in **alginate lyases** and is characteristic of enzymes belonging to the PL7, PL14, and PL18 families. The structure is composed of two antiparallel β -sheets that form a
- To cite this document: BenchChem. [A Comprehensive Guide to the Diverse World of Alginate Lyases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13391124#what-are-the-different-types-of-alginate-lyase\]](https://www.benchchem.com/product/b13391124#what-are-the-different-types-of-alginate-lyase)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com